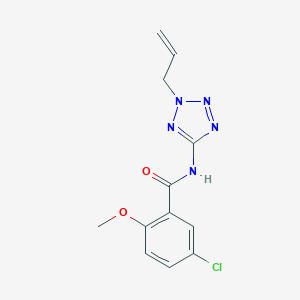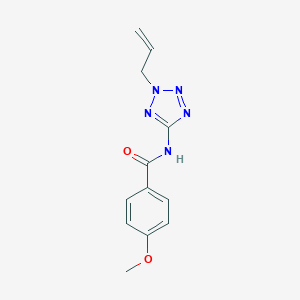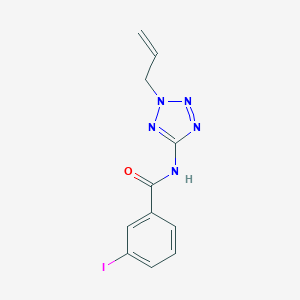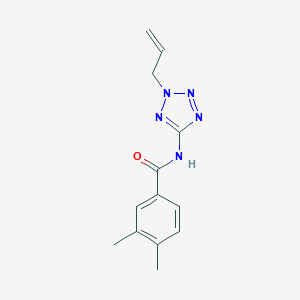![molecular formula C21H16FN3O B235160 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
Mécanisme D'action
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide inhibits PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, including PARP itself. These chains recruit DNA repair proteins to the site of DNA damage, facilitating the repair process. Inhibition of PARP by this compound prevents the formation of poly(ADP-ribose) chains, leading to the accumulation of unrepaired DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and decreased cell proliferation. In addition, this compound has been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, leading to increased replication fork collapse and DNA damage. This compound has also been shown to enhance the anti-tumor effects of immune checkpoint inhibitors in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate its use in some experiments. In addition, its efficacy may be limited in some cancer types that have developed resistance to DNA-damaging agents.
Orientations Futures
There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. One area of research is the development of combination therapies that incorporate this compound with other DNA-damaging agents or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could improve patient selection for clinical trials. Finally, there is a need for further studies to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-(1H-benzimidazol-2-yl)-2-methylbenzoic acid to form an amide intermediate. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminomethylpiperidine to form this compound.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical studies as a potential cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. This compound has also been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, such as gemcitabine and cisplatin.
Propriétés
Formule moléculaire |
C21H16FN3O |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O/c1-13-12-14(20-23-18-8-4-5-9-19(18)24-20)10-11-17(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26) |
Clé InChI |
XJHVKAGWHOLJOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















